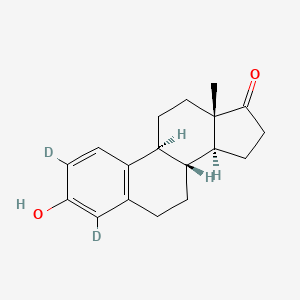

雌酮-2,4-D2

描述

- 它是由各种组织(尤其是脂肪组织)产生的,是脂肪细胞内雄烯二酮芳香化的结果 .

雌酮-d2:

雌酮 (E1): 是一种天然的雌激素,是内源性雌激素的主要代表。

科学研究应用

化学: 雌酮-d2用作分析方法中定量雌酮的内标。

生物学: 研究人员研究其对雌激素受体和相关途径的影响。

医学: 雌酮-d2的药代动力学和代谢特征值得关注.

工业: 其应用可能扩展到药物开发和同位素标记。

作用机制

- 雌酮-d2可能通过雌激素受体(ERα和ERβ)发挥作用。

- 它参与与细胞生长、分化和基因表达相关的信号通路。

生化分析

Biochemical Properties

Estrone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in a study, it was found that Spirulina CPCC-695, a type of cyanobacteria, can degrade estrone . The degradation process involves adsorption, absorption, and biotransformation .

Cellular Effects

Estrone affects various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, exposure to exogenous estrone can result in erroneous hormonal function causing reproductive disorders, metabolic disorders, and cancers .

Molecular Mechanism

Estrone exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It gets degraded to intermediates such as estradiol, 3-phenyl-undecane, etc., that may eventually get converted into carbon dioxide and water .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Estrone change over time. For example, in a study, it was found that 88% of estrone gets removed on day-1 which increased to 93.8% on day-6 of the study . This indicates the product’s stability and degradation over time.

Metabolic Pathways

Estrone is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels

准备方法

合成路线: 雌酮-d2可以通过雌酮的氘标记合成。氘取代发生在分子中的特定位置。

反应条件: 氘的掺入通常涉及使用氘化试剂或前体的化学反应。

工业生产: 虽然我没有具体的工业生产方法,但研究人员和制药公司可能会使用专门的工艺来生产雌酮-d2。

化学反应分析

反应: 雌酮-d2可以发生各种反应,包括氧化、还原和取代。

常用试剂和条件: 使用氘化版本的常用试剂来修饰雌酮-d2。

主要产物: 形成的产物取决于具体的反应和氘掺入位点。

相似化合物的比较

类似化合物: 雌酮-d2可以与雌酮(非氘化)和其他雌激素化合物进行比较。

独特性: 它的氘标记使其与天然雌酮区分开来,并为研究和定量提供了优势。

请记住,雌酮-d2的特定应用和独特特征使其在科学研究中具有价值。 如果您需要更多详细信息或有任何其他问题,请随时提出

生物活性

Estrone-2,4-D2 is a deuterated derivative of estrone, an endogenous estrogen involved in various physiological processes. This article delves into the biological activity of Estrone-2,4-D2, focusing on its mechanisms of action, receptor interactions, and implications in health and disease.

Estrone-2,4-D2 (C₁₈H₂₂O₂) is synthesized by incorporating deuterium atoms into the estrone molecule. This modification can influence its metabolic stability and biological activity compared to non-deuterated forms. The synthesis typically involves catalytic hydrogenation with deuterium gas or deuterated reagents under controlled conditions to ensure selective incorporation of deuterium.

Estrone-2,4-D2 primarily exerts its effects through binding to estrogen receptors (ERα and ERβ). Upon binding, the estrogen-receptor complex translocates to the nucleus and interacts with estrogen response elements (EREs) in target genes, modulating their transcription. This mechanism is crucial for regulating various biological processes, including:

- Cell proliferation : Estrone-2,4-D2 influences cell growth in hormone-responsive tissues.

- Gene expression modulation : It alters the expression of genes involved in reproductive functions and cell cycle regulation.

- Inflammatory response : The compound has been shown to interact with pathways such as NF-κB, affecting inflammation and immune responses .

Estrogenic Activity

Research indicates that Estrone-2,4-D2 exhibits estrogenic activity comparable to that of estrone but with distinct pharmacokinetic properties due to deuteration. In vitro studies demonstrate its ability to activate ER-mediated transcriptional pathways effectively .

A significant case study involved the evaluation of Estrone-2,4-D2's effects on breast cancer cell lines. The study found that treatment with Estrone-2,4-D2 led to increased proliferation in ER-positive breast cancer cells, highlighting its potential role as a growth factor in hormone-dependent cancers .

Comparative Studies with Non-Deuterated Estrogens

Comparative studies have shown that while Estrone and Estradiol are potent estrogens, Estrone-2,4-D2's unique structure may confer advantages in specific therapeutic contexts. For instance:

| Compound | Estrogenic Potency | Binding Affinity (ERα) | Binding Affinity (ERβ) |

|---|---|---|---|

| Estrone | Moderate | High | Moderate |

| Estradiol | High | Very High | High |

| Estrone-2,4-D2 | Moderate | High | High |

This table illustrates that while Estrone-2,4-D2 has moderate estrogenic potency, its binding affinities for estrogen receptors are significant, suggesting that it may be effective in modulating estrogenic responses without the same metabolic degradation seen with non-deuterated estrogens .

Clinical Implications

The biological activity of Estrone-2,4-D2 has implications for hormone replacement therapies and cancer treatments. Its ability to selectively modulate estrogen receptor activity can be beneficial in conditions such as menopause-related symptoms or hormone-sensitive cancers. Ongoing research is exploring its potential as a therapeutic agent that minimizes side effects associated with traditional estrogen therapies.

Future Research Directions

Further investigations are necessary to understand the long-term effects of Estrone-2,4-D2 on various biological systems. Key areas for future research include:

- Longitudinal studies assessing the impact of Estrone-2,4-D2 on cancer progression.

- Exploration of metabolic pathways influenced by deuteration.

- Clinical trials evaluating its efficacy in hormone replacement therapy compared to traditional estrogens.

属性

IUPAC Name |

(8R,9S,13S,14S)-2,4-dideuterio-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i3D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXHEGUUPJUMQT-HUQKQUBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)C(=C1O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001259852 | |

| Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-one-2,4-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350820-16-5 | |

| Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-one-2,4-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350820-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-one-2,4-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。